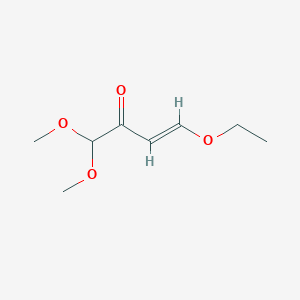
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is a compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing an oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another method involves the cyclization of diols or halohydrins under basic conditions .
For the triazole ring, the Huisgen 1,3-dipolar cycloaddition is often employed. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The final step involves coupling the oxetane and triazole moieties under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for the Paternò–Büchi reaction and the Huisgen cycloaddition to improve efficiency and yield. Additionally, the use of automated synthesis platforms could further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxetan-3-one derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted oxetane and triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the electronic and steric properties of other functional groups, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: Another oxetane derivative with similar ring strain and reactivity.
Thietan-3-ol: A sulfur analog of oxetan-3-ol with different electronic properties.
1,2,4-Triazole: The parent triazole compound without the oxetane ring.
Uniqueness
1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the oxetane and triazole rings in a single moleculeThe oxetane ring provides ring strain and reactivity, while the triazole ring offers stability and the ability to form hydrogen bonds and π-π interactions .
Eigenschaften
Molekularformel |
C5H8N4O |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
1-(oxetan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H8N4O/c6-5-7-3-9(8-5)4-1-10-2-4/h3-4H,1-2H2,(H2,6,8) |
InChI-Schlüssel |
CPDRDFQYODCJOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)N2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)


![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)

![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
